a-D-Arabinopyranosyl azide
Description
Significance of Glycosyl Azides in Carbohydrate Chemistry
Glycosyl azides, with the general structure Glyc-N₃, are crucial and multifaceted intermediates in carbohydrate chemistry. researchgate.net Their importance is underscored by their role as stable precursors for a variety of nitrogen-containing carbohydrate derivatives. researchgate.nettandfonline.com
One of the primary applications of glycosyl azides is in the synthesis of glycosylamines, which are fundamental components of glycopeptides. researchgate.netscispace.com The reduction of the anomeric azide (B81097) group provides a direct route to the corresponding amine, which can then be coupled with amino acids. researchgate.netuni-konstanz.de This "azide method" is particularly valuable for creating 1,2-cis-glycosidic linkages in glycosamine derivatives, which are essential for synthesizing O-linked glycosyl amino acid building blocks. uni-konstanz.de
Furthermore, glycosyl azides are extensively used in the construction of N-linked glycans. researchgate.net The Staudinger reaction, for instance, allows for the direct conversion of glycosyl azides into α- and β-glycosyl amides, which form the core of N-glycoprotein structures. uni-konstanz.de
The dipole character of the azide group enables it to participate in dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netscispace.com This reaction facilitates the formation of stable 1,2,3-triazole-linked glycoconjugates, providing a powerful tool for creating complex molecular architectures. scispace.comscbt.com This methodology has been employed to synthesize a diverse library of glycoconjugate mimics. uni.lu For example, 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl azide has been used as a reactant in CuAAC reactions to produce corresponding triazoles. scispace.commdpi.com
Glycosyl azides also serve as precursors for other functional groups. For instance, they can be converted into glycosyl fluorides, which are themselves useful glycosyl donors in synthesis. scispace.com The stability of the azide group under various reaction conditions makes it an effective "masked amine," allowing for complex synthetic sequences to be performed before its conversion to the amine at a later stage. uni-konstanz.de
The synthesis of glycosyl azides is well-established, with common methods including the Sₙ2 substitution of a glycosyl halide with sodium azide or the Lewis acid-catalyzed reaction of a peracetylated carbohydrate with trimethylsilyl (B98337) azide. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-azidooxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-MBMOQRBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for α D Arabinopyranosyl Azide and Its Derivatives
Historical and Classical Approaches to Glycosyl Azide (B81097) Synthesis
The foundational methods for synthesizing glycosyl azides were established decades ago and primarily rely on fundamental organic reactions. These classical approaches, while sometimes lacking the high stereoselectivity of modern techniques, remain relevant and are often the basis for more advanced synthetic strategies.
One of the most established and straightforward methods for introducing an azide group at the anomeric position of a carbohydrate is through nucleophilic substitution. scispace.com This approach typically involves the displacement of a suitable leaving group, most commonly a halide, from a protected glycosyl donor by an azide salt.
The reaction generally proceeds via an SN2 mechanism, which leads to an inversion of configuration at the anomeric center. For instance, an α-glycosyl halide will yield a β-glycosyl azide. Common reagents for this transformation include sodium azide (NaN3) or tetrabutylammonium (B224687) azide in polar aprotic solvents like dimethylformamide (DMF). nih.govmasterorganicchemistry.com The choice of solvent is critical as it must solubilize the azide salt to ensure a sufficient concentration of the azide nucleophile. masterorganicchemistry.com
A typical reaction sequence starts with a per-O-acetylated sugar, such as D-arabinose tetraacetate. This starting material is converted to the corresponding glycosyl bromide, which is then reacted with sodium azide. For example, the synthesis of the L-enantiomer, 2,3,4-tri-O-acetyl-β-L-arabinopyranosyl azide, is accomplished from L-arabinose, demonstrating the utility of this method. uni.lu This classical approach provides a reliable pathway to acetylated arabinopyranosyl azides, which are stable intermediates for further transformations.
Direct azidation at the anomeric carbon represents another classical strategy. A widely used method involves the reaction of a per-O-acylated sugar with an azide source in the presence of a Lewis acid catalyst. wiley-vch.de For example, reacting a peracetylated sugar with azidotrimethylsilane (B126382) (TMSN3) and a Lewis acid like tin(IV) chloride (SnCl4) can effectively introduce the azide group at the anomeric position. wiley-vch.de
Another classical route begins with the conversion of the unprotected or per-O-acylated sugar into a glycosyl halide. scispace.com For example, treating a sugar with acetyl bromide can produce the corresponding acetobromosugar. This glycosyl bromide is then subjected to nucleophilic substitution with an azide salt, as described previously, to yield the desired glycosyl azide. While effective, these methods can sometimes result in a mixture of anomers, requiring careful control of reaction conditions to achieve stereoselectivity.
Nucleophilic Substitution Reactions
Modern and Stereoselective Synthesis of α-D-Arabinopyranosyl Azide
Contemporary synthetic efforts are focused on developing highly stereoselective and efficient methods that offer greater control over the anomeric configuration and are compatible with a wider range of functional groups.
Chemo-enzymatic synthesis has emerged as a powerful strategy for the stereoselective synthesis of carbohydrates, including glycosyl azides. google.com This approach combines the precision of enzymatic catalysis with the practicality of chemical synthesis. A key development in this area is the use of glycosynthases, which are engineered glycosidase mutants. researchgate.net These enzymes can catalyze the formation of glycosidic bonds but lack hydrolytic activity. researchgate.net
In a typical glycosynthase-catalyzed reaction, a glycosyl donor (e.g., a glycosyl fluoride) reacts with an acceptor in the presence of the enzyme. To synthesize glycosyl azides, sodium azide can be used as the acceptor nucleophile. This method offers high stereoselectivity, often yielding a single anomer. While specific reports on the chemo-enzymatic synthesis of α-D-Arabinopyranosyl azide are not abundant, the synthesis of arabinofuranosyl clusters using a mutated arabinofuranosidase (Araf51) highlights the potential of enzymatic methods for arabinosyl ligation. researchgate.net The general applicability of glycosynthases suggests that a suitable mutant enzyme could be developed for the efficient and stereoselective synthesis of α-D-Arabinopyranosyl azide from an appropriate D-arabinose donor. researchgate.net
The strategic use of protecting groups is fundamental to the synthesis of α-D-Arabinopyranosyl azide and its derivatives. researchgate.net Protecting groups for the hydroxyl functions of the sugar are essential to prevent unwanted side reactions and to influence the stereochemical outcome of the anomeric azidation. scispace.com Commonly used protecting groups in this context include acetyl (Ac) and benzoyl (Bz) esters, as well as pivaloyl (Piv) groups. nih.govwiley-vch.de
The choice of protecting group can significantly impact the reactivity and selectivity of the synthesis. For example, the synthesis of 2,3,4-tri-O-benzoyl-β-D-arabinopyranosyl azide has been reported, showcasing the use of benzoyl groups. nih.gov These are typically more stable than acetyl groups and can influence the conformation of the pyranose ring. The conversion from a per-O-acetylated glycosyl azide to a per-O-benzoylated one can be achieved through a two-step deacetylation and benzoylation process, demonstrating the interchangeability of these groups to suit different synthetic strategies. nih.gov
Deprotection is the final critical step to yield the target molecule or an intermediate for further functionalization. Acetyl and benzoyl groups are commonly removed under basic conditions, such as Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). inrs.ca The selection of a deprotection strategy must be compatible with the acid- and base-labile nature of the glycosidic bond and the azide functionality itself.
| Protecting Group | Common Starting Material | Key Features & Applications | Deprotection Method |
| Acetyl (Ac) | D-Arabinose | Good reactivity, commonly used for initial protection. nih.gov | Zemplén deacetylation (catalytic NaOMe in MeOH). inrs.ca |
| Benzoyl (Bz) | Per-O-acetylated arabinopyranosyl azide | Increased stability over acetyls, can influence stereoselectivity. nih.gov | Basic hydrolysis (e.g., NaOMe in MeOH). nih.gov |
| Pivaloyl (Piv) | Peracetylated arabinopyranose | Sterically bulky, provides high stereocontrol in some reactions. wiley-vch.deresearchgate.net | Strong basic or acidic conditions. wiley-vch.de |
| Benzyl (Bn) | Methyl 4-azido-4-deoxy-α-L-arabinopyranoside | Stable to a wide range of conditions, removed by hydrogenolysis. beilstein-journals.org | Hydrogenolysis (e.g., H₂, Pd/C). beilstein-journals.org |
This table provides a summary of common protecting groups used in the synthesis of arabinopyranosyl azide derivatives.
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes, often referred to as "green chemistry". researchgate.net In the context of α-D-Arabinopyranosyl azide synthesis and its applications, several green principles are relevant.
The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of a green chemical reaction. uni.lualfa-chemistry.com This reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide variety of functional groups, and often uses benign solvents like water. researchgate.netalfa-chemistry.com α-D-Arabinopyranosyl azide is an ideal building block for CuAAC, allowing for its efficient conjugation to alkyne-containing molecules to form stable triazole linkages. uni.lu
Other green chemistry approaches include minimizing the use of protecting groups and developing solvent-free reaction conditions. Mechanochemistry, using techniques like ball milling, is a promising eco-friendly method that can reduce or eliminate the need for solvents, leading to faster and more energy-efficient reactions. researchgate.net While not yet widely reported specifically for α-D-Arabinopyranosyl azide, the application of these principles to carbohydrate chemistry is a growing field of research. Furthermore, chemo-enzymatic methods are inherently "green" as they utilize biodegradable catalysts (enzymes) that operate under mild, aqueous conditions. researchgate.net
Protecting Group Strategies and Deprotection Considerations
Synthesis of Modified Arabinose Azide Precursors
The strategic modification of arabinose azide precursors is a critical area of research, enabling the development of novel carbohydrate-based structures and probes. These modifications involve the introduction of various functional groups or the alteration of the sugar backbone to create precursors for complex syntheses, such as the construction of oligosaccharides, neoglycoconjugates, and analogs of biologically important molecules. nih.govresearchgate.net Methodologies often focus on regioselective reactions to install functionalities at specific positions of the arabinose ring, leading to versatile building blocks for applications in chemical biology and medicinal chemistry. nih.govacs.org
Research has led to the development of several classes of modified arabinose azide precursors. One common modification is the acetylation of the hydroxyl groups, resulting in compounds like 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl azide. biosynth.com This acetylated precursor is a substrate for further modifications, including fluorination and methylation. biosynth.com
The synthesis of precursors with thio-modifications has also been explored. An efficient route starting from L-arabinose has been developed to prepare 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-4-thio-α,β-D-ribofuranose and its 3-azido analogue. tandfonline.com A key intermediate in this pathway is 2-deoxy-4,5-O-isopropylidene-L-erythro-pentose dibenzyl dithioacetal, which allows for ready substitution at the 3-position. tandfonline.com
Furthermore, azido-modified UDP-arabinofuranose has been synthesized for use in glycan array-based analysis of glycosyltransferases. nih.govrsc.org These syntheses provide essential tools for studying the enzymes involved in plant cell wall biosynthesis. nih.gov The synthesis of branched arabinofuranose oligosaccharides has also been achieved using azido-functionalized building blocks. A branched arabinofuranose pentasaccharide featuring a 2-azidoethyl aglycon was prepared via a [3+1+1] bis-(1,2-cis)-glycosylation strategy. nih.gov The presence of the 2-azidoethyl group facilitates the creation of neoglycoconjugates through click chemistry. nih.gov
Table 1: Synthesis of C4-Modified Arabinose Azide Precursors
| Starting Material | Key Reagents | Modified Precursor | Reference |
| Methyl β-D-xylopyranoside | 1. Tosyl chloride/Nosyl chloride2. Acylating agent3. Sodium azide4. Deprotection reagents | Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | nih.gov |
| Methyl 4-azido-4-deoxy-D/L-arabinopyranoside | 1. Reduction2. Acetylation | 4-Acetamido-4-deoxy-D/L-arabinose | cdnsciencepub.com |
Table 2: Synthesis of C5-Modified Arabinose Azide Precursors
| Starting Material | Key Reagents | Modified Precursor | Overall Yield | Reference |
| D-Arabinose | 1. Trityl chloride2. Acetic anhydride3. Deprotection agent4. Tosyl chloride5. Sodium azide6. Zemplén conditions | 5-Azido-arabinose | 48% | rug.nl |
| D-Arabinose | (Improved 4-step synthesis) | 5-Azido-arabinose | N/A | rug.nl |
Table 3: Synthesis of Other Modified Arabinose Azide Derivatives
| Starting Material | Key Reagents/Method | Modified Precursor | Reference |
| L-Arabinose | Multi-step synthesis via 2-deoxy-4,5-O-isopropylidene-L-erythro-pentose dibenzyl dithioacetal | 3-Azido-2-deoxy-4-thio-D-ribofuranose derivative | tandfonline.com |
| Trisaccharide diol, silyl-protected thioglycoside | [3+1+1] bis-(1,2-cis)-glycosylation | Branched arabinofuranose pentasaccharide with 2-azidoethyl aglycon | nih.gov |
| Per-acetylated arabinofuranose | 1. Hydrazine acetate2. Diallyl chlorophosphate3. PdCl₂ | Azido-modified UDP-arabinofuranose | rsc.org |
Chemical Reactivity and Transformations of α D Arabinopyranosyl Azide
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide-alkyne cycloaddition is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. alfa-chemistry.com This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097), such as α-D-Arabinopyranosyl azide, and an alkyne to form a stable 1,2,3-triazole ring. alfa-chemistry.commdpi.com This transformation has been developed in two primary modalities: a copper(I)-catalyzed version (CuAAC) and a strain-promoted, catalyst-free version (SPAAC). mdpi.comnih.gov Both pathways offer powerful tools for the chemical modification of carbohydrates and the synthesis of complex glycoconjugates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, prized for its efficiency, regioselectivity, and mild reaction conditions. alfa-chemistry.combeilstein-journals.org The reaction between an azide and a terminal alkyne is significantly accelerated by a copper(I) catalyst, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgorganic-chemistry.org This method is tolerant of a wide array of functional groups and is often performed in aqueous solvent systems, making it a robust tool for bioconjugation. beilstein-journals.orgorganic-chemistry.org
The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is a stepwise process that circumvents the high activation energy of the uncatalyzed thermal cycloaddition. beilstein-journals.orgnih.gov The catalytically active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.orgnobelprize.org
Quantum mechanical studies have elucidated the key steps of the catalytic cycle. nih.gov The process is generally understood to involve the formation of a copper-acetylide intermediate. The azide then coordinates to the copper center, bringing the two reactive partners into proximity for the subsequent cycloaddition. nih.gov Computational models suggest that the pre-reactive complexation between the azide's secondary nitrogen and the copper atom of the acetylide complex arranges the reactants into a favorable geometry for the reaction. nih.gov This catalyzed pathway has a significantly lower activation barrier compared to the uncatalyzed reaction, accounting for the dramatic rate increase and allowing the reaction to proceed smoothly at room temperature. beilstein-journals.orgnih.gov More recent and sophisticated investigations point towards a dinuclear mechanism involving two copper atoms in the catalytic cycle. beilstein-journals.orgnih.gov
| Mechanistic Step | Description |
| Catalyst Generation | In situ reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst. beilstein-journals.orgnobelprize.org |
| Copper-Acetylide Formation | The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide complex. This is a key intermediate in the catalytic cycle. beilstein-journals.orgnih.gov |
| Complexation with Azide | The azide (e.g., α-D-Arabinopyranosyl azide) coordinates to the copper-acetylide complex, forming a pre-reactive ternary complex. nih.gov |
| Cycloaddition | An intramolecular, stepwise ring-closing occurs to form a six-membered copper-containing intermediate (a metallacycle). beilstein-journals.org |
| Rearomatization/Protonolysis | The intermediate undergoes rearomatization and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product. |
| Catalyst Regeneration | The Cu(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle. |
One notable example involved the preparation of copper nanoparticles supported on cellulose. researchgate.netnih.gov The activity of this heterogeneous catalyst was evaluated in the CuAAC reaction of acetylated α-L-arabinopyranosyl azide with phenylacetylene. The reaction showed good activity at room temperature in several organic solvents, and for improved eco-compatibility, water was chosen as the optimal medium. mdpi.comnih.gov The protocol involved using 10 mol % of the supported catalyst at 60 °C for 12 hours, affording the corresponding triazole in high yield. nih.gov Other systems have utilized magnetic nanoparticles, which allow for simple catalyst recovery using an external magnet. researchgate.net For instance, a magnetic Fe₃O₄@PDA@Cu nanocatalyst was used for three-component click reactions in water, and it could be reused several times without a significant drop in catalytic efficiency. researchgate.net
| Catalytic System | Support Material | Reaction Conditions | Reusability | Reference |
| Cu Nanoparticles | Cellulose | Water, 60 °C, 12 h | Not specified, but developed for recovery. | mdpi.comresearchgate.netnih.gov |
| CuO/ZnO Nanocomposites | Zinc Oxide | Boiling water, 15-65 min | Activity decreased after 5 cycles. | nih.gov |
| Cu₂O Nanoparticles | Silica Gel | Water, r.t., 2-8 h | Slight reduction in yield after 5 cycles (96% → 92%). | nih.gov |
| Cu Nanoparticles | Magnetic Nanoparticles (Fe₃O₄) | Water, r.t., 1.5-8.5 h | Moderate decrease in yield after 10 cycles (95% → 88%). | mdpi.comnih.gov |
| mPAN-Cu(II) | Functionalized Polyacrylonitrile | Water/t-BuOH, r.t. | Reusable for up to 6 cycles with minimal drop in performance. | rsc.org |
Mechanistic Investigations of CuAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free variant of the azide-alkyne ligation. alfa-chemistry.comnih.gov This reaction is driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. nih.govnih.gov The elimination of the copper catalyst makes SPAAC a truly bioorthogonal reaction, suitable for applications in living systems where copper toxicity is a concern. alfa-chemistry.comnih.gov
The development of SPAAC has centered on the design and synthesis of increasingly reactive, yet stable, cyclooctyne reagents. magtech.com.cn The first generation of cyclooctynes, while effective, exhibited slow reaction kinetics. This prompted the development of derivatives with enhanced reactivity. The introduction of fluorine atoms (e.g., DIFO), fused aromatic rings (e.g., dibenzocyclooctyne or DBCO), or other structural modifications (e.g., BCN, BARAC) has led to a dramatic increase in reaction rates. jci.orgnih.gov For example, 4-dibenzocyclooctynol (DIBO) was shown to react exceptionally fast with azido-containing compounds without a catalyst. nih.gov These advancements have broadened the scope of SPAAC, enabling the efficient labeling and conjugation of biomolecules, including azido (B1232118) sugars like α-D-Arabinopyranosyl azide, under physiological conditions. alfa-chemistry.comnih.gov
| Cyclooctyne Reagent | Common Abbreviation | Key Features | Relative Reactivity |
| Cyclooctyne | OCT | The parent, simplest strained cyclooctyne. | Low |
| Difluorinated Cyclooctyne | DIFO | Fluorination increases ring strain and reactivity. | Moderate |
| Bicyclononyne | BCN | A conformationally strained, fused ring system. Stable and reactive. | High |
| Dibenzocyclooctyne | DBCO | Fused benzene (B151609) rings increase strain; widely used due to high reactivity and stability. | Very High |
| Biarylazacyclooctynone | BARAC | Optimized ring system for extremely fast reaction rates. jci.org | Extremely High |
The concept of bioorthogonality is central to the utility of SPAAC in chemical biology. acs.org A bioorthogonal reaction must proceed with high selectivity and yield under physiological conditions (aqueous environment, neutral pH, ambient temperature) without interfering with or being affected by the complex milieu of native biological functional groups. nih.govacs.org
The azide group, being small, stable, and essentially absent in most biological systems, serves as an ideal chemical reporter. mdpi.comnih.gov SPAAC fulfills the criteria for bioorthogonality because both the azide and the strained alkyne are abiotic and react selectively with each other. alfa-chemistry.commdpi.com This is in contrast to CuAAC, where the copper catalyst can be toxic to living cells, limiting its in vivo applications. mdpi.comnih.gov The biocompatibility of SPAAC has enabled its use in a wide range of applications, from labeling glycans on the surface of living cells to tracking biomolecules within organisms. alfa-chemistry.commdpi.comresearchgate.net The ability to use α-D-Arabinopyranosyl azide as a metabolic precursor, which is then incorporated into cellular glycans and subsequently detected via SPAAC with a tagged cyclooctyne, highlights the power of this bioorthogonal approach. mdpi.comnih.gov
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper(I) alfa-chemistry.com | No nih.gov |
| Reactivity Driver | Metal catalysis lowers activation energy. nih.gov | Release of ring strain in the alkyne. nih.gov |
| Toxicity | Copper catalyst can be toxic to living cells. mdpi.comnih.gov | Reagents are generally non-toxic and biocompatible. alfa-chemistry.comnih.gov |
| Bioorthogonality | Considered "click," but limited bioorthogonality in vivo due to catalyst. | Fully bioorthogonal; suitable for live-cell and in vivo applications. acs.org |
| Alkyne Partner | Terminal Alkyne alfa-chemistry.com | Strained Cyclic Alkyne (e.g., DBCO) nih.gov |
| Typical Application | In vitro bioconjugation, materials science, synthesis. alfa-chemistry.com | Live-cell imaging, in vivo labeling, proteomics. alfa-chemistry.commdpi.com |
Development and Scope of SPAAC
Staudinger Ligation and Related Reactions
The Staudinger reaction provides a mild and efficient pathway for the transformation of azides. wikipedia.orgorganic-chemistry.org The initial step involves the reaction of α-D-arabinopyranosyl azide with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine (B44618). The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide (B1677712) intermediate. This intermediate is generally unstable and spontaneously loses a molecule of dinitrogen (N₂) through a four-membered ring transition state to yield an iminophosphorane, also known as an aza-ylide. organic-chemistry.orgalfa-chemistry.com
R₃P + N₃-Arabinopyranosyl → R₃P=N-N=N-Arabinopyranosyl → R₃P=N-Arabinopyranosyl + N₂
This iminophosphorane intermediate is a key branching point for several synthetic routes:
Staudinger Ligation: The iminophosphorane can be trapped by an electrophile, such as an ester, in an intramolecular reaction to form a stable amide bond. This powerful technique, known as the Staudinger ligation, is widely used in chemical biology for bioconjugation, allowing for the specific covalent linking of molecules. mdpi.comthermofisher.comnih.gov Traceless versions of the Staudinger ligation have also been developed for glycosyl azides, where the phosphine reagent is not incorporated into the final product. amazonaws.com
The Staudinger ligation is particularly useful because both the azide and phosphine groups are bioorthogonal, meaning they are abiotic and react selectively with each other without interfering with biological processes within a living system. mdpi.comthermofisher.com
Reduction to Amines and Subsequent Transformations
The conversion of α-D-arabinopyranosyl azide to the corresponding amine is a fundamental transformation that opens the door to a variety of further functionalizations, including the synthesis of N-linked glycoconjugates, amides, and guanidines.
α-D-Arabinopyranosyl amine is a valuable, albeit often unstable, synthetic intermediate. nih.gov Its synthesis is primarily achieved through the reduction of the parent azide. Several methods are effective for this conversion.
The Staudinger reduction , as described above, uses triphenylphosphine followed by hydrolysis and is prized for its mildness and high chemoselectivity. orgoreview.commasterorganicchemistry.com
Catalytic hydrogenation is another common and efficient method. This involves reacting the glycosyl azide with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) or Adams' catalyst (Platinum dioxide, PtO₂) are frequently employed. nih.gov For instance, the reduction of benzoyl-protected β-glycosyl azides, including the arabinose derivative, has been successfully achieved using Adams' catalyst to generate the glycosylamine intermediate. nih.gov
Other reducing agents can also be employed, such as lithium aluminium hydride (LiAlH₄) or tin(II) compounds, although care must be taken as these stronger reagents may affect other functional groups present in the molecule. masterorganicchemistry.comcmu.eduorganic-chemistry.org
| Reduction Method | Reagents | Key Features | Reference(s) |
| Staudinger Reduction | 1. PPh₃2. H₂O | Very mild, highly chemoselective, tolerates most functional groups. | wikipedia.org, orgoreview.com |
| Catalytic Hydrogenation | H₂, Pd/C | Common, efficient method. | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, PtO₂ (Adams' catalyst) | Effective for protected glycosyl azides. | nih.gov |
| Metal Hydride Reduction | LiAlH₄ | Powerful reducing agent, less chemoselective. | masterorganicchemistry.com |
| Tin-mediated Reduction | Sn(II) complexes, NaBH₄ | Catalytic method, mild conditions. | cmu.edu |
It is important to note that the resulting free glycosylamines can be prone to anomerization, potentially leading to a mixture of α and β anomers. nih.govrsc.org
The primary amine generated from the reduction of α-D-arabinopyranosyl azide can be further elaborated to form a guanidine (B92328) moiety. The guanidinium (B1211019) group is a key structural element in many biologically active natural products and pharmaceuticals due to its ability to remain protonated under physiological conditions and participate in hydrogen bonding. nih.gov
The synthesis is achieved through a process called guanidinylation . This involves reacting the α-D-arabinopyranosyl amine with a guanidinylating agent. A variety of such reagents exist, allowing for the introduction of either unprotected or protected guanidine groups. Common reagents include 1-amidinopyrazole hydrochloride or N,N'-di-Boc-1H-pyrazole-1-carboxamidine. nih.govtcichemicals.com
This two-step sequence—azide reduction followed by guanidinylation—provides a reliable route to arabinofuranosyl-containing guanidine derivatives. The use of protecting groups on the guanidinylating reagent is often necessary to control reactivity and prevent side reactions during subsequent synthetic steps. nih.govsigmaaldrich.com
Synthesis of Glycosyl Amines
Other Cycloaddition Reactions and Heterocycle Synthesis
Beyond the Staudinger reaction, the azide group of α-D-arabinopyranosyl azide is an excellent 1,3-dipole for use in other cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. researchgate.net The most prominent application of this reaction in modern chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org
This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. In a typical procedure, an O-acetylated α-D-arabinopyranosyl azide is reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). mdpi.com
This methodology has been successfully applied to acetylated α-L-arabinopyranosyl azide, which reacts with various alkynes to furnish the corresponding 1,2,3-glycosyltriazoles in good yields. mdpi.comscispace.com These triazole-linked glycoconjugates are of significant interest in medicinal chemistry and glycobiology.
| Arabinopyranosyl Azide Reactant | Alkyne Reactant | Resulting Product | Reference(s) |
| Acetylated α-L-arabinopyranosyl azide | Phenylacetylene | 1-(Acetylated-α-L-arabinopyranosyl)-4-phenyl-1H-1,2,3-triazole | mdpi.com |
| 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl azide | Various alkynes | 1-(2,3,4-tri-O-acetyl-α-D-arabinopyranosyl)-4-substituted-1H-1,2,3-triazole | scispace.com |
Photochemical Transformations of Glycosyl Azides
The photolysis of glycosyl azides, typically involving irradiation with UV light, often results in the elimination of nitrogen and the formation of a highly reactive nitrene intermediate. researchgate.netcdnsciencepub.com This nitrene can then undergo various transformations. For many glycosyl azides, such as those derived from glucose or galactose, photolysis leads to degradation to the next-lower aldose. cdnsciencepub.com
However, α-L-arabinopyranosyl azide exhibits unusual photochemical behavior. Upon irradiation with UV light in a methanol (B129727) solution, it does not immediately degrade. Instead, it forms an intermediate which, if left in the dark, reverts back to the starting α-L-arabinopyranosyl azide. cdnsciencepub.com This same reversible behavior was observed for β-D-ribofuranosyl azide. Prolonged irradiation of the arabinosyl azide leads to decomposition and streaking on thin-layer chromatography plates. cdnsciencepub.com
In a related study, the photolysis of 2,3,4-tri-O-acetyl-1-cyano-α-D-arabinopyranosyl azide was found to yield a stable, ring-expanded tetrahydrooxazepine product in significant yield, demonstrating that the photochemical outcome is highly dependent on the substitution pattern of the sugar ring. u-szeged.hu
Anomerization Studies Involving Glycosyl Azides
The stereochemistry at the anomeric carbon (C-1) is a critical aspect of carbohydrate chemistry. While many glycosyl azides can be synthesized with high stereocontrol, some are prone to anomerization, which is the interconversion between the α and β anomers.
Studies have shown that the synthesis of glycosyl azides can sometimes result in anomeric mixtures. For example, the synthesis of certain D-arabinopyranosyl azide derivatives has been reported to yield α/β mixtures. canterbury.ac.nz Similarly, the synthesis of xylo-configured glycosyl amides (structurally related to arabino derivatives) from the corresponding azides resulted in a mixture of anomers, whereas gluco- and galacto-derivatives gave only the β-anomer, suggesting that the configuration at C-4 influences anomeric stability. rsc.org
Furthermore, studies on de-protected N-glycosyl arabino sulfamides, formed from arabinosyl amines, have shown that these molecules can mutarotate and equilibrate in aqueous solution from an initial furanose form to the thermodynamically more stable pyranose form, highlighting the conformational and anomeric lability of some arabinose derivatives. researchgate.net This suggests that α-D-arabinopyranosyl azide and its derivatives may be susceptible to anomerization under certain reaction or purification conditions, a factor that must be considered during their synthesis and manipulation.
Structural Characterization and Computational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic techniques are indispensable for the unambiguous structural determination of carbohydrate derivatives like α-D-arabinopyranosyl azide (B81097).
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation and configuration of glycosyl azides. Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecular structure.
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Arabinopyranosyl Azide Derivatives
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | Reference |
| 2,3,4-tetra-O-benzoyl-β-D-arabinopyranosyl azide | 88.28 | 70.9 | 70.9 | 70.9 | 65.59 | nih.gov |
| 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl azide | ~93 | ~72 | ~72 | ~69 | ~73 | viusid.bg |
| Methyl 3-azido-2,3-dideoxy-α-D-arabino-hexopyranoside | - | - | - | - | - | nih.gov |
Note: The table presents approximate or specific values from related structures to illustrate typical chemical shift ranges. Exact values for α-D-arabinopyranosyl azide may vary.
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of α-D-arabinopyranosyl azide and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. nih.gov For example, the HRMS data for 2,3,4-tetra-O-benzoyl-β-D-arabinopyranosyl azide showed an [M+Na]⁺ ion at m/z 510.1290, which corresponds to the calculated value of 510.1277 for C₂₆H₂₁N₃O₇Na. nih.gov This technique is crucial for verifying the successful synthesis of the target compound. scispace.com Mass spectrometry is also a key analytical method for characterizing glycosyl azides used in various chemical reactions. griffith.edu.au
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule. For α-D-arabinopyranosyl azide, the most prominent and diagnostic absorption band is that of the azide group (N₃). This functional group typically exhibits a strong, sharp absorption band in the region of 2100-2160 cm⁻¹. viusid.bg For example, in 2,3,4-tri-O-acetyl-α-L-arabinopyranosyl azide, the azide stretch is observed at 2130 cm⁻¹. viusid.bg In addition to the azide band, the presence of hydroxyl (-OH) groups is indicated by a broad absorption in the 3200-3600 cm⁻¹ region, and the C-O stretching vibrations of the pyranose ring and its substituents appear in the fingerprint region (1000-1300 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for α-D-Arabinopyranosyl Azide Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| Azide (N₃) | 2130 | viusid.bg |
| Hydroxyl (O-H) | 3200-3600 (broad) | |
| Acetyl (C=O) | ~1750 | viusid.bg |
Mass Spectrometry (MS) for Structural Confirmation
Computational and Theoretical Studies
Computational chemistry offers valuable tools to complement experimental data, providing deeper insights into the structural and electronic properties of α-D-arabinopyranosyl azide.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict and rationalize various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. mdpi.com For glycosyl azides, DFT calculations can help in understanding the conformational preferences and the electronic effects of the azide group. cuny.edu For instance, DFT calculations have been used to analyze the bond lengths and angles within azide-containing compounds, showing good agreement with experimental data from X-ray crystallography. d-nb.info Such calculations are also instrumental in interpreting experimental IR spectra by predicting vibrational modes. tuhh.de
Applications in Chemical Biology and Advanced Materials Development
Glycosylation Reagents and Donors in Oligosaccharide Synthesis
Glycosyl azides are recognized as stable, often crystalline solids that are inert to a range of reaction conditions, making them valuable precursors in multi-step syntheses. scispace.com While the primary role of α-D-Arabinopyranosyl azide (B81097) in oligosaccharide synthesis is often as a precursor to other types of glycosyl donors or for use in click chemistry, its chemical properties are of significant interest. For instance, X-ray crystallographic analysis of tri-O-acetyl-α-D-arabinopyranosyl azide revealed that the azide group has a significant exo-anomeric effect, a conformational preference that influences its reactivity and is comparable in magnitude to that of an alkoxy group in methyl β-D-pyranosides. researchgate.netuni-hamburg.deuni-hamburg.de This stereoelectronic effect is crucial for understanding its behavior in chemical reactions.
Though less common as direct glycosylating agents for forming sugar-sugar bonds, glycosyl azides can be precursors to glycosylamines or glycosyl fluorides. scispace.com Their most prominent application, however, is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which allows for the efficient linking of the sugar to other molecules to create disaccharide mimics and other complex conjugates. scispace.comgriffith.edu.au
A primary and well-documented application of α-D-Arabinopyranosyl azide is in the synthesis of neoglycoconjugates, particularly as a precursor for analogs of the glycopeptide linkage region. Glycosyl azides are considered stable precursors to glycosylamines, which are essential intermediates for building N-linked glycopeptides. scispace.com
A key research finding in this area is the synthesis of N-(α-D-arabinopyranosyl)alkanamides, which serve as analogs for the N-glycoprotein linkage region. In this process, the anomeric azide of the arabinopyranosyl derivative is reduced to a primary amine. This amine is then coupled with a carboxylic acid to form a stable amide bond, mimicking the natural linkage between a carbohydrate and an asparagine residue in a protein. researchgate.net This approach highlights the utility of the azide as a masked amine. The study demonstrated that the resulting N-glycosidic torsion angles are influenced by the nature of the glycan and the molecular packing, providing fundamental insights into glycoprotein (B1211001) structure. researchgate.net
Table 1: Synthesis of N-(α-D-arabinopyranosyl)alkanamide Analogs This interactive table summarizes the synthesis of various N-glycoprotein linkage region analogs derived from an arabinopyranosyl precursor.
| Precursor Compound | Acylating Agent | Resulting Analog | Key Finding |
| α-D-Arabinopyranosyl azide derivative | Propionic anhydride | N-(α-D-arabinopyranosyl)propionamide | Revealed greater rotational freedom around the C1-N1 bond compared to GlcNAc derivatives. researchgate.net |
| α-D-Arabinopyranosyl azide derivative | Chloroacetic anhydride | N-(α-D-arabinopyranosyl)chloroacetamide | Exhibited a unique anti-parallel bilayer molecular assembly in its crystal structure. researchgate.net |
| α-D-Arabinopyranosyl azide derivative | Acetic anhydride | N-(α-D-arabinopyranosyl)acetamide | Provided comparative data on the influence of the acyl group on molecular conformation. researchgate.net |
The formation of glycosidic bonds in nature is catalyzed by glycosyltransferases, which typically use nucleotide sugars as donors. The use of synthetic glycosyl donors with these enzymes is an area of active research. While glycosyl azides have been successfully used as donor substrates for some glycosidases (a related class of enzymes that cleave glycosidic bonds) in transglycosylation reactions, specific studies detailing the use of α-D-Arabinopyranosyl azide as a donor substrate for glycosyltransferases are not widely documented in the reviewed literature. The development of substrates for glycosyltransferases is a complex field, and much of the work has focused on analogs that more closely mimic the natural nucleotide sugar donors. uni-hamburg.de
Synthesis of Neoglycoconjugates (e.g., Glycopeptides, Glycoproteins)
Probes for Biological Systems and Metabolic Engineering
The use of monosaccharide analogs containing bioorthogonal functional groups, such as azides, is a cornerstone of modern chemical glycobiology. researchgate.net These molecular probes allow for the tracking and visualization of glycans in living systems. However, specific applications of α-D-Arabinopyranosyl azide in this context are not prominently reported.
Metabolic glycan labeling involves introducing an unnatural sugar analog, which is then processed by the cell's biosynthetic machinery and incorporated into its cell-surface glycans. The bioorthogonal handle (e.g., an azide) can then be tagged with a probe for visualization or enrichment. researchgate.net While this technique is powerful, the success depends on the cell's ability to metabolize the specific sugar analog. Currently, the literature on metabolic labeling focuses heavily on azido-derivatives of N-acetylmannosamine (ManNAz), N-acetylgalactosamine (GalNAz), and N-acetylglucosamine (GlcNAz). There is no significant evidence in the reviewed research to suggest that α-D-Arabinopyranosyl azide is efficiently used for metabolic glycan labeling in cellular systems.
Activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses reactive chemical probes to label active enzymes in complex biological samples. Probes used in two-step ABPP often contain a small bioorthogonal tag, such as an azide, which is later "clicked" to a reporter tag. While the methodology is well-suited for azide-containing molecules, there are no specific reports in the surveyed literature of α-D-Arabinopyranosyl azide being incorporated into an activity-based probe to target specific enzyme classes like glycosidases or glycosyltransferases.
Carbohydrate microarrays are powerful tools for studying protein-carbohydrate interactions. They consist of a library of glycans immobilized on a solid surface. The "click" reaction between an azide and an alkyne is a very common and efficient method for attaching carbohydrates to functionalized surfaces. Given that α-D-Arabinopyranosyl azide possesses the necessary azide handle, it is chemically suitable for this application. However, specific examples of its use in the creation of a carbohydrate microarray are not described in the available research literature.
Activity-Based Protein Profiling
Building Blocks for Complex Molecules and Pharmaceuticals
α-D-Arabinopyranosyl azide serves as a valuable precursor in the synthesis of intricate molecules, including analogs of fundamental biological structures like amino acids and nucleosides, as well as other bioactive compounds. chemsynlab.comnih.gov
The arabinopyranosyl scaffold, combined with the reactive azide handle, makes this compound a key starting material for producing analogs of amino acids and nucleosides. These analogs are crucial tools in medicinal chemistry and chemical biology for probing biological processes and developing new therapeutic agents. google.comnih.gov
One specific application involves the asymmetric synthesis of L-amino acids. A reported method utilizes 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl azide as a chiral template. researchgate.net The process begins with the deacetylation of the starting azide, followed by conversion into N-formyl-N-arabinosyl amino acid amides. This approach achieves high diastereoselectivity, and the enantiomerically pure L-amino acids can be subsequently liberated from the carbohydrate template through acidic hydrolysis. researchgate.net
In the realm of nucleoside analogs, α-D-arabinopyranosyl azide derivatives are instrumental. For instance, 9-(β-D-arabinofuranosyl)-6-azidopurine has been synthesized as a prodrug for the antiviral agent ara-A (vidarabine). nih.gov This azido-nucleoside is designed to be reduced in the body to the active amino form (ara-A), demonstrating how the azide group can be used to create prodrugs with potentially improved pharmacokinetic profiles. nih.gov Furthermore, the synthesis of N-(α-D-arabinopyranosyl)alkanamides serves as a method to create analogs of the N-glycoprotein linkage region, which is fundamental to the structure of glycoproteins that play diverse biological roles. researchgate.net Research in this area has explored how variations in the arabinose-derived structure influence the conformation and molecular packing of these important biological mimics. researchgate.net
| Analog Type | Synthetic Strategy | Precursor Compound | Reference |
| L-Amino Acids | Asymmetric synthesis using a chiral template | 2,3,4-tri-O-acetyl-α-D-arabinopyranosyl azide | researchgate.net |
| Antiviral Nucleosides (Prodrug) | Conversion of ara-A to its 6-azido analogue | 9-(β-D-arabinofuranosyl)-6-azidopurine | nih.gov |
| N-Glycoprotein Linkage Analogs | Synthesis of sugar amides | N-(α-D-arabinopyranosyl)alkanamides | researchgate.net |
| Amino Sugar Derivatives | Reduction of azide followed by acylation | 2,3,4-tri-O-benzoyl-β-D-arabinopyranosyl azide | nih.gov |
Beyond amino acid and nucleoside analogs, α-D-arabinopyranosyl azide is a key intermediate in the synthesis of a broader range of bioactive compounds. The azide group's ability to undergo click chemistry reactions allows for the efficient coupling of the sugar moiety to other molecular fragments, generating novel structures with potential pharmacological activity. alfa-chemistry.comchemsynlab.com
The CuAAC reaction between glycosyl azides, such as acetylated α-L-arabinopyranosyl azide, and various alkynes produces 1,2,3-triazole-linked glycoconjugates. mdpi.com This reaction is highly efficient, proceeds under mild conditions (often in water), and generates the triazole products in good to excellent yields (84–94%). mdpi.com The resulting triazole ring is not just a linker but can be a pharmacophore in its own right, contributing to the biological activity of the final molecule.
Furthermore, α-D-arabinopyranosyl azide can be reduced to the corresponding α-D-arabinopyranosylamine. This amine is a versatile chiral auxiliary used in the stereoselective synthesis of piperidine (B6355638) alkaloids. researchgate.net For example, 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine has been successfully employed to synthesize the alkaloids (+)-coniine and (+)-dihydropinidine, which exhibit interesting pharmacological properties. researchgate.net
| Bioactive Compound Class | Synthetic Application of Azide | Key Reaction | Resulting Compound(s) | Reference(s) |
| Glycoconjugates | Building block for click chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole-linked arabinose derivatives | mdpi.com |
| Piperidine Alkaloids | Precursor to chiral amine auxiliary | Azide reduction, followed by domino Mannich–Michael reaction | (+)-Coniine, (+)-Dihydropinidine | researchgate.net |
| Antiviral Prodrugs | Masked amine group for targeted release | In vivo azide reduction | 9-(β-D-arabinofuranosyl)-adenine (ara-A) | nih.gov |
Synthesis of Amino Acid and Nucleoside Analogs
Applications in Material Science and Nanotechnology
The chemical reactivity of α-D-arabinopyranosyl azide, particularly its participation in click reactions, makes it a valuable component in material science for creating novel polymers, hydrogels, and functionalized surfaces. alfa-chemistry.comcas.cz
The azide group is a key functional handle for polymerization and the formation of cross-linked networks like hydrogels. researchgate.net The azide-alkyne cycloaddition reaction provides a highly selective and efficient method for linking monomer units or cross-linking polymer chains. alfa-chemistry.com This approach has been used to synthesize new PEG-based hydrogel materials with well-defined network structures and improved mechanical properties. rsc.org While not always specifying α-D-arabinopyranosyl azide, these studies establish the principle that sugar azides can be incorporated into such materials.
Additionally, ring-opening polymerization of anhydro sugar derivatives containing azide groups is another route to creating novel polysaccharides. acs.org For instance, the polymerization of a 1,4-anhydro xylose derivative with an azido (B1232118) group yields a stereoregular aminopolysaccharide after reduction, highlighting a pathway that is applicable to arabinose-based monomers as well. acs.org Such sugar-based polymers, or poly-amido-saccharides, are of interest for their potential biocompatibility and unique structural properties. bu.edu
Attaching carbohydrate molecules to surfaces can dramatically alter their properties, imparting biocompatibility, influencing cell adhesion, or creating specific recognition sites. α-D-Arabinopyranosyl azide is an ideal candidate for this purpose through click chemistry. alfa-chemistry.com The azide group can react efficiently with alkyne-modified surfaces, including nanoparticles, polymers, and other materials, to covalently graft the arabinose unit. mdpi.com This method of surface functionalization is widely used due to its high efficiency and tolerance of various other chemical groups. alfa-chemistry.com This technique has been applied to functionalize the surfaces of mesenchymal stem cells by combining metabolic glycoengineering with copper-free click chemistry, demonstrating its utility in advanced biological applications. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel Azide (B81097) Reactivity and Transformations
While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, research is actively seeking to broaden the reaction scope of glycosyl azides like α-D-arabinopyranosyl azide. mdpi.comalfa-chemistry.comwikipedia.org The development of novel azide-based transformations is a key area of future research. This includes exploring alternative catalytic systems to overcome the potential toxicity of copper in biological applications. researchgate.net For instance, the use of cellulose-supported copper catalysts has shown promise in improving reaction yields and facilitating catalyst recovery. researchgate.net
Furthermore, investigations into the reactivity of the azide group beyond cycloadditions are emerging. The azide radical, generated through oxidation, can participate in addition reactions with electron-rich double bonds, a process known as azidonitration. libretexts.org This opens avenues for the synthesis of novel carbohydrate derivatives with unique functionalities. Theoretical and experimental studies are also shedding light on the mechanism of transition metal-catalyzed reactions of azides with organonitriles, which could lead to the in-situ formation of tetrazoles and other polynitrogen compounds. sioc-journal.cn Such advancements will provide a more diverse toolkit for the chemical modification and application of α-D-arabinopyranosyl azide.
Advanced Applications in Bioorthogonal Chemistry
The azide functionality makes α-D-arabinopyranosyl azide an ideal candidate for bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comnih.gov The small and abiotic nature of the azide group allows for its incorporation into biomolecules, such as glycans on cell surfaces, for subsequent labeling and visualization. mdpi.comescholarship.org
Future applications in this area will likely focus on more sophisticated labeling strategies. This includes the development of "tame" azide dyes and probes for background-free imaging of cellular components. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a toxic copper catalyst, will be crucial for in vivo applications. wikipedia.orgnih.gov By metabolically incorporating α-D-arabinopyranosyl azide or its derivatives into cellular pathways, researchers can gain deeper insights into complex biological processes. For example, azido-sugars have been used to label and identify post-translationally modified proteins, offering a powerful tool for proteomics. escholarship.org The development of novel azido-sugar analogs will continue to expand the scope of bioorthogonal labeling in living organisms.
Interdisciplinary Research with α-D-Arabinopyranosyl Azide
The versatility of α-D-arabinopyranosyl azide facilitates its use in a wide range of interdisciplinary research fields. Its role as a synthetic precursor to glycoconjugates is of significant interest in medicinal chemistry and drug discovery. griffith.edu.aumdpi-res.com For instance, it can be used to synthesize analogs of N-glycoprotein linkage regions to study their structure and function. researchgate.net
In the field of materials science, the ability of glycosyl azides to participate in click chemistry reactions is being harnessed to create novel biomaterials, such as hydrogels and functionalized nanoparticles. alfa-chemistry.com Furthermore, the study of carbohydrate-based molecules is crucial for understanding and combating diseases. mdpi-res.comethernet.edu.et For example, derivatives of α-D-arabinopyranosyl azide could be explored as potential inhibitors of glycosaminoglycan biosynthesis, which is implicated in various diseases. nih.gov The synthesis of glycan fragments, such as those found on toxins produced by harmful algae, can aid in the development of diagnostic tools and antitoxins. nih.gov The continued collaboration between chemists, biologists, and material scientists will undoubtedly uncover new and exciting applications for α-D-arabinopyranosyl azide.
Q & A
Q. How is this compound utilized in glycopolymer synthesis?
- Methodological Answer : The azide group enables stepwise assembly of glycopolymers via CuAAC. For example:
- Co-polymerize with alkyne-functionalized monomers (e.g., propargyl acrylate).
- Characterize degree of polymerization (DP) via SEC-MALS (Size Exclusion Chromatography-Multi-Angle Light Scattering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
